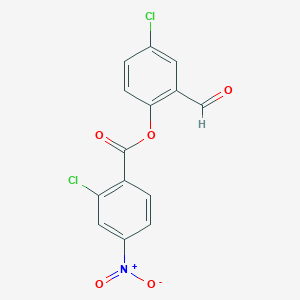
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate is an organic compound used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C14H8Cl2N2O5 and a molecular weight of 352.13 g/mol. This compound is synthesized through a multi-step process and has been found to have various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate have been extensively studied. This compound has been found to have potent acetylcholinesterase inhibitory activity, which has been linked to its neuroprotective effects. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate in lab experiments include its potent acetylcholinesterase inhibitory activity and antioxidant properties. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate. One area of research could focus on the development of more potent and selective acetylcholinesterase inhibitors based on this compound. Additionally, research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safer derivatives for use in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate involves several steps. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with acetic anhydride to form 4-chloro-2-acetoxymethyl-2-nitrobenzene. This intermediate product is then reacted with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form the final product, 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate.
Aplicaciones Científicas De Investigación
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory.
Propiedades
IUPAC Name |
(4-chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-9-1-4-13(8(5-9)7-18)22-14(19)11-3-2-10(17(20)21)6-12(11)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIUWOAAWUOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)

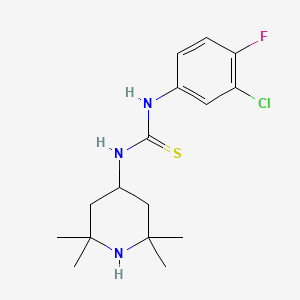
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
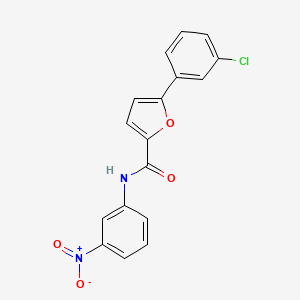
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
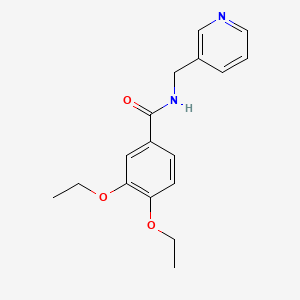
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
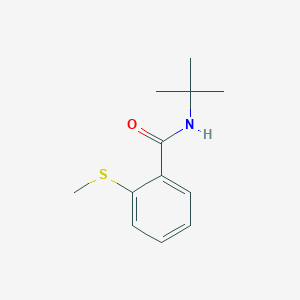
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)